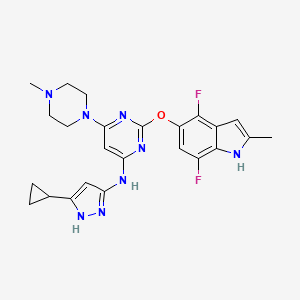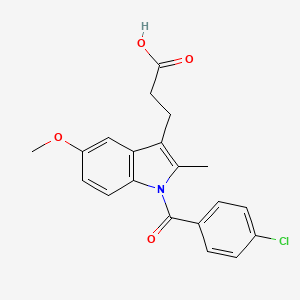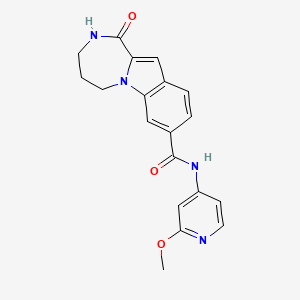![molecular formula C21H22F2N6O2 B10833593 Imidazo[1,2-b]pyridazine derivative 4](/img/structure/B10833593.png)
Imidazo[1,2-b]pyridazine derivative 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-b]pyridazine derivative 4 is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is part of the imidazopyridazine family, known for its diverse pharmacological activities, including kinase inhibition, which makes it a promising candidate for the development of new therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazine derivative 4 typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde, followed by cyclization with an isocyanide. This reaction is often catalyzed by iodine, which facilitates the formation of the imidazo[1,2-b]pyridazine core .
Industrial Production Methods
In an industrial setting, the production of imidazo[1,2-b]pyridazine derivatives can be scaled up using continuous flow chemistry techniques. These methods allow for the precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
Imidazo[1,2-b]pyridazine derivative 4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-b]pyridazine N-oxides, while reduction can yield various reduced forms of the compound .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving kinases.
作用機序
The mechanism of action of imidazo[1,2-b]pyridazine derivative 4 involves the inhibition of specific kinases, such as transforming growth factor-beta activated kinase 1 (TAK1). This kinase plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting TAK1, this compound can disrupt these processes, leading to the suppression of disease progression .
類似化合物との比較
Imidazo[1,2-b]pyridazine derivative 4 can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: Known for their antituberculosis activity.
Imidazo[4,5-b]pyridines: Used in the development of drugs for central nervous system disorders.
Imidazo[1,2-a]pyrazines: Investigated for their anticancer properties.
The uniqueness of this compound lies in its potent kinase inhibition activity, which makes it a promising candidate for targeted therapies in diseases such as multiple myeloma .
特性
分子式 |
C21H22F2N6O2 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC名 |
N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-3-hydroxypyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)17-2-1-8-28(17)19-6-5-18-24-11-20(29(18)26-19)25-21(31)27-9-7-14(30)12-27/h3-6,10-11,14,17,30H,1-2,7-9,12H2,(H,25,31) |
InChIキー |
JSJOUFCSIYXYAC-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C2=NN3C(=NC=C3NC(=O)N4CCC(C4)O)C=C2)C5=C(C=CC(=C5)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-3-[2-(6-hydroxy-5,8a-dimethyl-2-methylidene-1,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl)ethylidene]oxolan-2-one](/img/structure/B10833514.png)
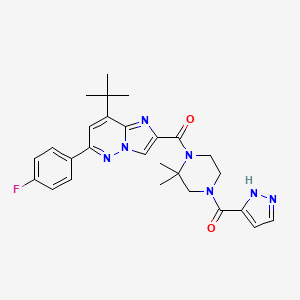
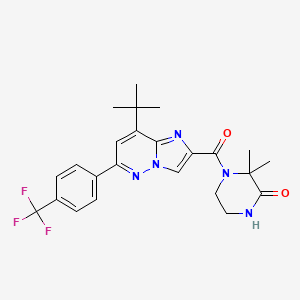
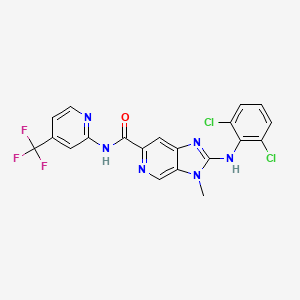
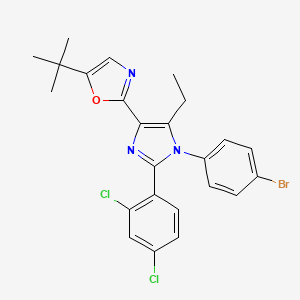
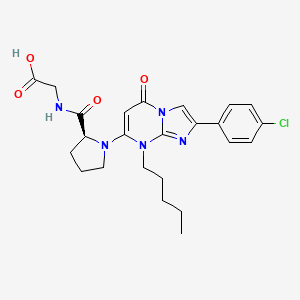
![Imidazo[1,2-b]pyridazine derivative 1](/img/structure/B10833537.png)

![(S)-N-({6-[(3-methyl-1-{4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}butyl)amino]pyridin-3-yl}carbonyl)-beta-alanine](/img/structure/B10833544.png)
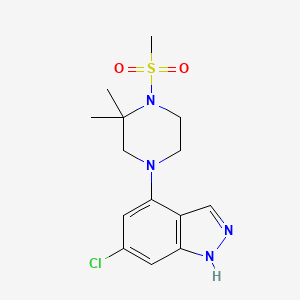
![2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol](/img/structure/B10833567.png)
